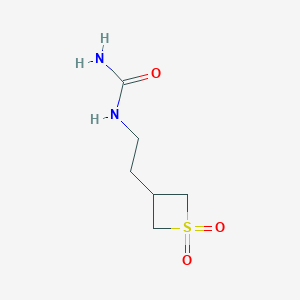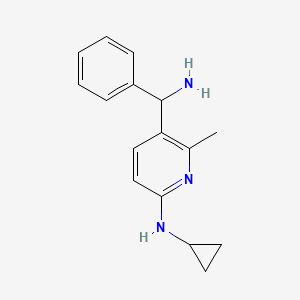
H-Dap(Boc)-OBzl.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Dap(Boc)-OBzl.HCl, also known as Nα-Boc-Nβ-Bzl-L-2,3-diaminopropionic acid hydrochloride, is a compound used in peptide synthesis. It is a derivative of diaminopropionic acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups. This compound is commonly used in the synthesis of peptides and other complex molecules due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Dap(Boc)-OBzl.HCl typically involves the protection of the amino groups of diaminopropionic acid. The process begins with the protection of the α-amino group using the Boc group. This is followed by the protection of the β-amino group with the benzyl group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Protection of the α-amino group: The α-amino group of diaminopropionic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Protection of the β-amino group: The β-amino group is then protected using benzyl chloroformate (CbzCl) in the presence of a base.
Formation of the hydrochloride salt: The final product is obtained by treating the protected diaminopropionic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
H-Dap(Boc)-OBzl.HCl undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Bzl protecting groups can be removed under acidic conditions to yield the free diaminopropionic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the protected amino groups can be replaced by other functional groups.
Coupling Reactions: It is commonly used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation in the presence of palladium on carbon (Pd/C) is used to remove the Bzl group.
Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate the formation of peptide bonds.
Major Products Formed
The major products formed from the reactions of this compound include free diaminopropionic acid, peptides, and other complex molecules depending on the specific reactions and conditions used.
科学研究应用
H-Dap(Boc)-OBzl.HCl has a wide range of applications in scientific research, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its stability and reactivity.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is used in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for various biological studies.
Material Science: The compound is used in the synthesis of peptide-based materials for applications in nanotechnology and biomaterials.
作用机制
The mechanism of action of H-Dap(Boc)-OBzl.HCl involves the protection and deprotection of amino groups, which allows for the selective formation of peptide bonds. The Boc and Bzl groups protect the amino groups from unwanted reactions during the synthesis process. Upon deprotection, the free amino groups can react with other amino acids or peptides to form peptide bonds. The compound’s reactivity and stability make it an essential tool in peptide synthesis and other chemical reactions.
相似化合物的比较
H-Dap(Boc)-OBzl.HCl can be compared with other similar compounds such as:
H-Dap(Boc)-OMe.HCl: This compound has a methoxy group instead of a benzyl group, which affects its reactivity and stability.
Boc-Dap-OH: This compound lacks the benzyl group and is used in different peptide synthesis applications.
Fmoc-Dap(Boc)-OH: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of the Boc group.
Uniqueness
This compound is unique due to its dual protection of the amino groups, which provides greater stability and selectivity in peptide synthesis. The combination of Boc and Bzl groups allows for precise control over the synthesis process, making it a valuable compound in various research applications.
属性
分子式 |
C15H23ClN2O4 |
|---|---|
分子量 |
330.81 g/mol |
IUPAC 名称 |
benzyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-14(19)17-9-12(16)13(18)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m0./s1 |
InChI 键 |
ZHEKDOZSLRESFR-YDALLXLXSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
规范 SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


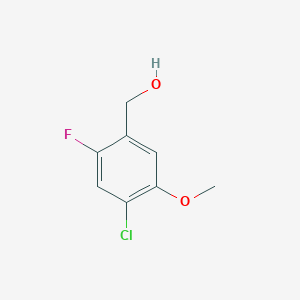
![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)


![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)
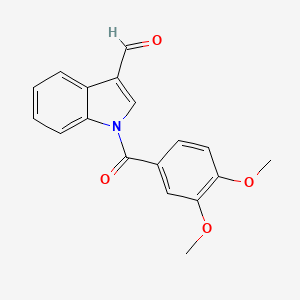

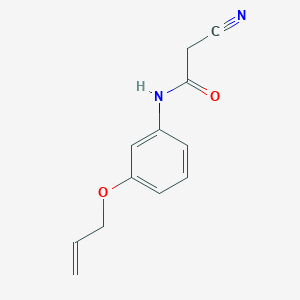
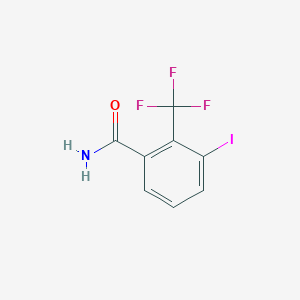
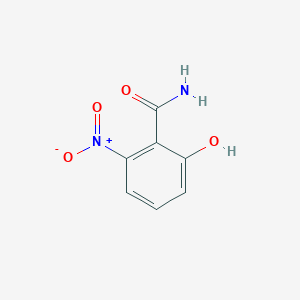
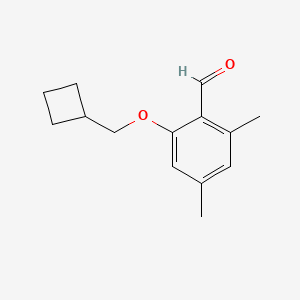
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
